methyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Methyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H28N4O4 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.21105539 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure includes a tetrahydropyrimidine core, which is known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on available research findings.
Chemical Structure
The compound's molecular formula is C27H30N4O4, with a molecular weight of approximately 474.561 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C27H30N4O4 |
Molecular Weight | 474.561 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Research has indicated that compounds structurally related to methyl 6-methyl-4-{...} exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific oncogenic pathways.
One study reported that certain derivatives demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values ranging from 6.2 µM to 43.4 µM . These findings suggest that the compound may possess similar anticancer properties.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been documented. Research indicates that tetrahydropyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes like COX and LOX, which are critical in inflammatory processes. The presence of the pyrazole moiety in the structure may enhance this activity by modulating inflammatory pathways.
Antimicrobial Activity
Preliminary studies have suggested that the compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways within microbial cells. This activity is particularly relevant for developing new antibiotics in an era of increasing antibiotic resistance.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Cytotoxicity against Cancer Cells : A series of tetrahydropyrimidine derivatives were synthesized and tested against different cancer cell lines. Compounds showed promising results with significant inhibition rates against MCF-7 and Bel-7402 cancer cell lines .
- Anti-inflammatory Studies : In vivo models demonstrated that tetrahydropyrimidine derivatives could reduce inflammation markers significantly compared to control groups.
- Antimicrobial Tests : A comparative study revealed that certain derivatives had comparable antimicrobial activity to standard antibiotics like chloramphenicol against pathogenic bacteria .
Properties
IUPAC Name |
methyl 6-methyl-4-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-15(2)34-21-12-11-18(13-16(21)3)23-20(14-30(29-23)19-9-7-6-8-10-19)24-22(25(31)33-5)17(4)27-26(32)28-24/h6-15,24H,1-5H3,(H2,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIALYVCRTKGXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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